molecular formula C20H21IN2O3 B289313 5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B289313
M. Wt: 464.3 g/mol
InChI Key: FNYLVFSZJNZORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and anti-viral effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic settings.

Future Directions

There are several future directions for research on 5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to explore its potential use in combination with other anti-cancer agents. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction between 5-iodo-2-aminobenzamide and 4-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with tetrahydro-2-furanylmethylamine to yield the final compound.

Scientific Research Applications

5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. Additionally, it has been investigated for its potential use as an anti-inflammatory and anti-viral agent.

properties

Molecular Formula

C20H21IN2O3

Molecular Weight

464.3 g/mol

IUPAC Name

5-iodo-2-[(4-methylbenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H21IN2O3/c1-13-4-6-14(7-5-13)19(24)23-18-9-8-15(21)11-17(18)20(25)22-12-16-3-2-10-26-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

FNYLVFSZJNZORN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCC3CCCO3

Origin of Product

United States

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